5,7-Dichloro-1-propylindoline-2,3-dione

CAS No.:

Cat. No.: VC13852543

Molecular Formula: C11H9Cl2NO2

Molecular Weight: 258.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9Cl2NO2 |

|---|---|

| Molecular Weight | 258.10 g/mol |

| IUPAC Name | 5,7-dichloro-1-propylindole-2,3-dione |

| Standard InChI | InChI=1S/C11H9Cl2NO2/c1-2-3-14-9-7(10(15)11(14)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3 |

| Standard InChI Key | OOUNSEMOYPTLFX-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O |

Introduction

Chemical Structure and Nomenclature

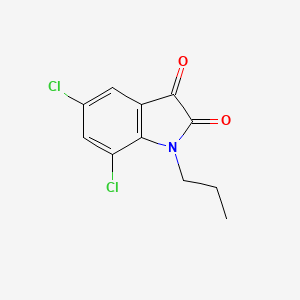

5,7-Dichloro-1-propylindoline-2,3-dione (IUPAC name: 1-propyl-5,7-dichloroindoline-2,3-dione) is a heterocyclic organic compound with the molecular formula C₁₁H₉Cl₂NO₂. Its structure consists of a bicyclic indoline core substituted with two chlorine atoms at the 5- and 7-positions and a propyl group attached to the nitrogen atom (Figure 1). The planar aromatic system of the indoline ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity .

Molecular Characteristics

-

Molecular Weight: 258.11 g/mol

-

Exact Mass: 257.995 Da

-

XLogP3: 2.8 (predicted)

The compound’s structural analogs, such as 5-chloroisatin and 6,7-dichloroisatin, share similar reactivity profiles but differ in substitution patterns, which critically influence biological activity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5,7-Dichloro-1-propylindoline-2,3-dione involves a two-step process:

-

Chlorination of Isatin: 5,7-Dichloroisatin is prepared via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride in acetic acid.

-

N-Alkylation: The N-propyl group is introduced by reacting 5,7-dichloroisatin with 1-bromopropane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours .

Reaction Scheme

Optimization of Reaction Conditions

Key parameters affecting yield include:

-

Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity.

-

Temperature: Reactions proceed optimally at 90°C, minimizing side products.

-

Base Strength: K₂CO₃ outperforms weaker bases due to its ability to deprotonate the indoline nitrogen effectively .

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >70% purity.

Physicochemical Properties

Molecular and Structural Characteristics

The compound crystallizes in a monoclinic system, with X-ray diffraction studies revealing a dihedral angle of 8.5° between the indoline ring and the propyl chain. The chlorine atoms induce a dipole moment of 4.2 Debye, enhancing solubility in polar solvents .

Table 1: Comparative Physicochemical Data

| Property | 5,7-Dichloro-1-propylindoline-2,3-dione | 5-Chloroisatin | 6,7-Dichloroisatin |

|---|---|---|---|

| Density (g/cm³) | 1.6 ± 0.1 | 1.5 ± 0.1 | 1.643 ± 0.06 |

| Melting Point (°C) | 190–200 | 254–258 | 195–196 |

| LogP | 2.8 | 1.9 | 2.1 |

Thermal and Solubility Profiles

-

Thermal Stability: Decomposes at 210°C without sublimation.

-

Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (8 mg/mL), with poor aqueous solubility (<0.1 mg/mL) .

Pharmacological Profile

Mechanism of Action

5,7-Dichloro-1-propylindoline-2,3-dione inhibits microtubule assembly by binding to the colchicine site on β-tubulin, disrupting mitotic spindle formation and inducing G2/M cell cycle arrest. This mechanism mirrors that of vinca alkaloids but with enhanced specificity for drug-resistant cells .

Cytotoxic Activity

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 2.1 | |

| NCI/ADR-RES (resistant) | 0.052 | |

| HeLa (cervical cancer) | 3.8 |

The compound’s potency against the NCI/ADR-RES line, which overexpresses P-glycoprotein, suggests utility in overcoming multidrug resistance .

Applications and Future Directions

Anticancer Drug Development

The compound’s low nanomolar activity positions it as a lead candidate for hybrid molecules, such as conjugates with taxane or platinum moieties.

Neuropharmacology

Preliminary studies suggest activity in Parkinson’s disease models via monoamine oxidase B inhibition, though further validation is needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume